molecular formula C56H67N7O19 B1150069 Doxorubicin-MVCP

Doxorubicin-MVCP

カタログ番号: B1150069
分子量: 1142.182
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a Doxorubicin derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. This compound can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. This compound is a useful agent to make Doxorubicin-conjugate for drug delivery, nanodrug research.

科学的研究の応用

Doxorubicin's Multifaceted Mechanisms

Doxorubicin (DOX) exhibits a broad spectrum of activity against various cancers, including carcinomas, sarcomas, and hematological cancers. While its precise mechanisms of action are under debate, it is known to induce cell death through multiple pathways, including reactive oxygen species (ROS) generation, DNA-adduct formation, topoisomerase II inhibition, histone eviction, and dysregulation of calcium, iron, and ceramide homeostasis. Additionally, DOX can enhance the immune-mediated clearance of tumor cells by aiding dendritic cell activation and tumor antigen presentation (Sruthi Sritharan & Nageswaran Sivalingam, 2021).

Nanotechnological Advances

Nanotechnological Innovations

Nanotechnology has played a pivotal role in improving the delivery and therapeutic efficacy of DOX. Numerous nanotechnological platforms, such as liposomes, polymeric nanoparticles, polymer-drug conjugates, and polymeric micelles, have been developed to optimize the delivery of DOX, aiming to enhance its anticancer efficacy while minimizing side effects. These advancements not only offer improved clinical benefits but also open avenues for future research in cancer therapeutics (Maximiliano Cagel et al., 2017).

Molecular Insights and Protective Strategies

Understanding Cardiotoxicity and Protective Measures

Despite its therapeutic prowess, DOX is notorious for its cardiotoxic effects. Recent research sheds light on the molecular underpinnings of this adverse effect, specifically focusing on mitochondrial damage, ROS production, and iron metabolism. Natural products and herb extracts are being investigated for their potential to mitigate DOX-induced cardiotoxicity. These findings underscore the complexity of DOX's impact on the heart and highlight the need for further investigation into therapeutic interventions (Jie Yu et al., 2018).

特性

分子式

C56H67N7O19

分子量

1142.182

SMILES

O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O

外観

Solid powder

同義語

Doxorubicin-MVCP;  MC-Val-Cit-PAB-Doxorubicin;  MC-Val-Cit-PAB-Dox.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxorubicin-MVCP
Reactant of Route 2
Reactant of Route 2
Doxorubicin-MVCP
Reactant of Route 3
Reactant of Route 3
Doxorubicin-MVCP
Reactant of Route 4
Reactant of Route 4
Doxorubicin-MVCP
Reactant of Route 5
Reactant of Route 5
Doxorubicin-MVCP
Reactant of Route 6
Reactant of Route 6
Doxorubicin-MVCP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。